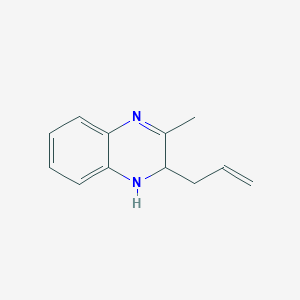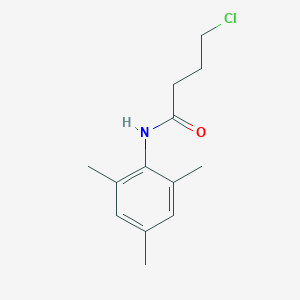
4-chloro-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-(2,4,6-trimethylphenyl)butanamide is a chemical compound with the molecular formula C13H18ClNO . It is also known as 4-Chloro-N-Mesitylbutanamide .
Physical And Chemical Properties Analysis
The molecular weight of 4-chloro-N-(2,4,6-trimethylphenyl)butanamide is 239.74 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Schiff Bases
Schiff bases are compounds with a characteristic imine group (-C=N-) formed by the condensation of primary amines with carbonyl compounds4-Chloro-N-mesitylbutanamide can be used to synthesize Schiff bases which have a wide range of applications, including medicinal properties and as ligands in coordination chemistry .
Ligand in Coordination Chemistry
Due to its structural flexibility, 4-Chloro-N-mesitylbutanamide can act as a ligand, forming complexes with various metals. These complexes are crucial in the field of coordination chemistry for catalysis and the synthesis of new materials .
Herbicide Development
The compound has potential applications in the development of herbicides. It can be used to create substituted carboxylic acid anilides, which are active ingredients in some herbicidal formulations .
Pharmaceutical Research
In pharmaceutical research, 4-Chloro-N-mesitylbutanamide can be a precursor for the synthesis of compounds with biological activities. These activities may include antimicrobial, anti-inflammatory, and antiviral properties .
properties
IUPAC Name |
4-chloro-N-(2,4,6-trimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-10(2)13(11(3)8-9)15-12(16)5-4-6-14/h7-8H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSHBNHLTMDYRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395318 |
Source


|
| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4,6-trimethylphenyl)butanamide | |
CAS RN |
121513-35-7 |
Source


|
| Record name | 4-Chloro-N-(2,4,6-trimethylphenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

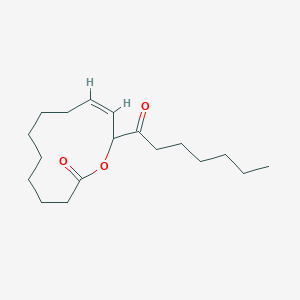
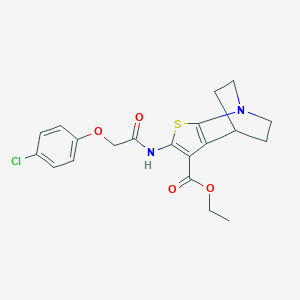
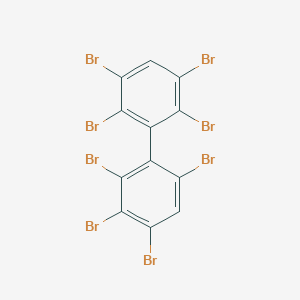


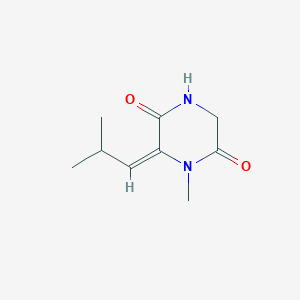
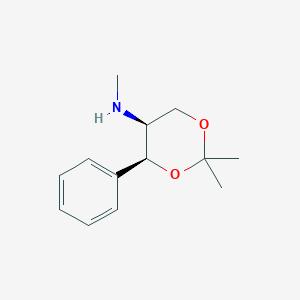
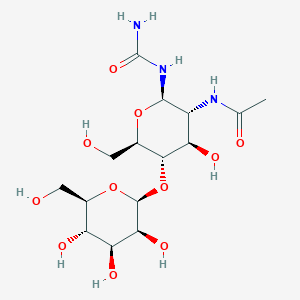




![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
